2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride
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Overview
Description
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethylpiperidinyl group and a methylphenyl group attached to the thiazole ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction using 1-ethylpiperidine and an appropriate leaving group on the thiazole ring.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride
- 2-(1-Ethylpiperidin-4-yl)-4-(4-chlorophenyl)-1,3-thiazole;hydrochloride
- 2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrochloride
Uniqueness
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylpiperidinyl and methylphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
88654-40-4 |
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Molecular Formula |
C17H23ClN2S |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C17H22N2S.ClH/c1-3-19-10-8-15(9-11-19)17-18-16(12-20-17)14-6-4-13(2)5-7-14;/h4-7,12,15H,3,8-11H2,1-2H3;1H |
InChI Key |
DOSNAAUBGDWTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C.Cl |
Origin of Product |
United States |
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